molecular formula C22H19NO2 B5824381 1-[(4-biphenylyloxy)acetyl]indoline

1-[(4-biphenylyloxy)acetyl]indoline

Cat. No. B5824381
M. Wt: 329.4 g/mol
InChI Key: OIDPOHAQKMQJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-biphenylyloxy)acetyl]indoline, commonly known as BPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BPI belongs to the class of indole derivatives, which have been extensively studied for their diverse pharmacological activities. BPI has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of BPI is not fully understood. However, it has been proposed that BPI exerts its pharmacological effects by modulating various signaling pathways in cells. BPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. BPI has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
BPI has been shown to exhibit a wide range of biochemical and physiological effects. BPI has been found to reduce inflammation and pain in animal models of inflammatory diseases. BPI has also been shown to inhibit the growth of cancer cells in vitro and in vivo. BPI has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BPI has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and yield. BPI has also been shown to have low toxicity in animal models. However, there are some limitations to the use of BPI in lab experiments. BPI is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and administration route for BPI.

Future Directions

There are several future directions for the research on BPI. One direction is to further investigate the mechanism of action of BPI and its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study the potential use of BPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the optimal dosage and administration route for BPI in humans.

Synthesis Methods

The synthesis of BPI involves the condensation reaction between 4-biphenylyloxyacetic acid and indoline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields BPI in high purity and yield. The purity of BPI can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

BPI has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects. BPI has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPI has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-22(23-15-14-19-8-4-5-9-21(19)23)16-25-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDPOHAQKMQJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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